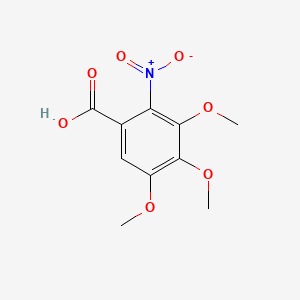

3,4,5-Trimethoxy-2-nitrobenzoic acid

説明

Significance of Nitrobenzoic Acid Derivatives in Synthetic Chemistry

Nitrobenzoic acid derivatives are a class of organic compounds that serve as important intermediates and precursors in a wide range of synthetic applications, from pharmaceuticals to material science. nbinno.comontosight.ai The significance of these derivatives lies in the dual reactivity offered by the nitro (-NO2) and carboxylic acid (-COOH) functional groups. nbinno.com

The carboxylic acid group is a versatile handle for various chemical modifications, including esterification, amidation, and conversion to acid chlorides. nbinno.com These reactions are fundamental in building larger molecular frameworks. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups primarily to the meta-position. guidechem.com More importantly, the nitro group can be readily reduced to an amino group (-NH2), a transformation of immense synthetic utility. nbinno.com This reduction is a key step in the synthesis of aminobenzoic acids, which are precursors to dyes, anesthetics like procaine, and folic acid. guidechem.comwikipedia.org

The relative positions of the nitro and carboxyl groups on the benzene (B151609) ring (ortho, meta, or para) give rise to distinct isomers with different properties and applications. wikipedia.org For instance, 4-nitrobenzoic acid (p-nitrobenzoic acid) is a precursor for 4-aminobenzoic acid, used in the synthesis of the anesthetic procaine. wikipedia.org 3-Nitrobenzoic acid is used to prepare some dyes via its corresponding amino derivative. wikipedia.org The presence of these functional groups makes nitrobenzoic acids key building blocks in the construction of complex organic molecules and advanced materials like metal-organic frameworks (MOFs). nbinno.com

Contextualizing 3,4,5-Trimethoxy-2-nitrobenzoic Acid within Benzoic Acid Chemistry

Benzoic acid, the parent compound, is the simplest aromatic carboxylic acid. Its chemistry is dominated by the properties of the carboxyl group and the aromatic ring. The introduction of substituents onto the ring significantly modifies these properties. In the case of this compound, the benzene ring is heavily substituted.

Compared to benzoic acid, the acidity of nitrobenzoic acids is generally higher; they are about ten times more acidic. wikipedia.org This is due to the electron-withdrawing nature of the nitro group, which stabilizes the carboxylate anion formed upon deprotonation. guidechem.com In this compound, this effect is modulated by the three electron-donating methoxy (B1213986) (-OCH3) groups. Alkoxy groups, like methoxy, activate the benzene ring towards electrophilic substitution. learncbse.in The presence of five substituents on the ring—three methoxy, one nitro, and the carboxylic acid group—creates significant steric hindrance and a complex electronic environment that dictates the molecule's specific reactivity, distinguishing it from simpler benzoic acid derivatives. The parent compound, 3,4,5-trimethoxybenzoic acid, is a known intermediate in organic synthesis, derived from gallic acid, and is used in the production of dyes and as a medical intermediate. chemicalbook.comnist.gov The addition of a nitro group at the 2-position introduces the versatile reactivity of the nitro functional group, as discussed previously, allowing for further chemical transformations not possible with 3,4,5-trimethoxybenzoic acid alone.

A comparison of the physical properties of the parent compound and its nitro derivative is provided below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3,4,5-Trimethoxybenzoic acid | C10H12O5 | 212.20 | 168-171 |

| This compound | C10H11NO7 | 257.198 | Not specified |

Overview of Research Trajectories for Alkoxy-Substituted Nitroaromatics

Alkoxy-substituted nitroaromatics are a class of compounds that feature prominently in various areas of chemical research, primarily due to the combined electronic effects of the alkoxy and nitro groups. The alkoxy group is an electron-donating group, while the nitro group is strongly electron-withdrawing. guidechem.comlearncbse.in This "push-pull" electronic arrangement can lead to interesting photophysical properties and provides a platform for diverse synthetic applications.

One significant research trajectory involves the development of fluorescent dyes and materials for non-linear optics. northwestern.edu The intramolecular charge transfer (ICT) that can occur in molecules with both electron-donating (like alkoxy) and electron-accepting (like nitro) groups is fundamental to these applications. nih.gov Research in this area focuses on designing and synthesizing molecules with specific absorption and emission wavelengths, covering the visible spectrum for use in organic light-emitting diodes (OLEDs), fluorescent sensors, and bioimaging. northwestern.edu

Another major research focus is their use as versatile intermediates in organic synthesis. The nitration of alkoxy-substituted benzenes is a common method to produce these compounds. researchgate.net The resulting alkoxy-substituted nitroaromatics can then be elaborated into more complex structures. For instance, they serve as key intermediates in the synthesis of pharmaceuticals. The specific substitution pattern of the alkoxy and nitro groups can be precisely controlled to build complex target molecules, such as anti-tumor agents. google.com The partial reduction of dinitro-alkoxy compounds can also be controlled to yield specific amino-nitro isomers, which are valuable building blocks in their own right. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

3,4,5-trimethoxy-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO7/c1-16-6-4-5(10(12)13)7(11(14)15)9(18-3)8(6)17-2/h4H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVAFLFJAAPHKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)O)[N+](=O)[O-])OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60217056 | |

| Record name | 3,4,5-Trimethoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728539 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

66907-52-6 | |

| Record name | 3,4,5-Trimethoxy-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66907-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxy-2-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066907526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 66907-52-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Trimethoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxy-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3,4,5 Trimethoxy 2 Nitrobenzoic Acid

Precursor Synthesis and Functionalization for 3,4,5-Trimethoxy-2-nitrobenzoic Acid Production

The production of the target compound hinges on the successful synthesis and purification of its immediate precursor, 3,4,5-trimethoxybenzoic acid. This section details the common synthetic routes to this precursor and the subsequent critical step of introducing the nitro functional group.

Synthesis of 3,4,5-Trimethoxybenzoic Acid from Gallic Acid and Related Precursors

3,4,5-Trimethoxybenzoic acid, also known as gallic acid trimethyl ether, is most commonly synthesized from gallic acid (3,4,5-trihydroxybenzoic acid). nbinno.comsigmaaldrich.com The primary method for this transformation is the exhaustive methylation of the three phenolic hydroxyl groups of gallic acid. nbinno.com

Several methylation strategies have been documented. A widely used method involves the reaction of gallic acid with a methylating agent, such as dimethyl sulfate (B86663), in the presence of a base. chemicalbook.comglobalresearchonline.net In one procedure, gallic acid is dissolved in an aqueous solution of sodium hydroxide (B78521). Dimethyl sulfate is then added, and the reaction mixture is stirred and heated. globalresearchonline.net This process first generates the methyl ester of 3,4,5-trimethoxybenzoic acid, which is then saponified (hydrolyzed) in the same pot by the addition of more sodium hydroxide and further heating to yield the desired carboxylic acid. globalresearchonline.net

Alternatively, the synthesis can proceed in a two-step fashion where gallic acid is first esterified, typically to methyl gallate, and then methylated. For instance, gallic acid can be refluxed with methanol (B129727) and a catalytic amount of concentrated sulfuric acid to produce methyl gallate. patsnap.com The isolated methyl gallate is then subjected to methylation using reagents like methyl chloride gas in a solvent such as N,N-dimethylformamide (DMF) with a base like potassium carbonate. patsnap.com The resulting methyl 3,4,5-trimethoxybenzoate can then be hydrolyzed to 3,4,5-trimethoxybenzoic acid. chemicalbook.com

The final product, 3,4,5-trimethoxybenzoic acid, is typically a white to off-white crystalline powder with a melting point in the range of 168-171°C. nbinno.comsigmaaldrich.com Purification is generally achieved through filtration and recrystallization. nbinno.comgoogle.com

Table 1: Synthetic Methods for 3,4,5-Trimethoxybenzoic Acid from Gallic Acid

| Starting Material | Reagents | Key Steps | Product | Reference(s) |

|---|

Nitration Strategies for Introducing the Nitro Group

The introduction of a nitro group onto the 3,4,5-trimethoxybenzoic acid backbone is a critical step achieved through electrophilic aromatic substitution. The success of this reaction depends on the careful selection of nitrating agents and reaction conditions to ensure the desired regioselectivity.

The nitration of aromatic compounds is typically accomplished using a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid". masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.comyoutube.com

In the case of 3,4,5-trimethoxybenzoic acid, the directing effects of the substituents on the benzene (B151609) ring determine the position of nitration. The three methoxy (B1213986) (-OCH₃) groups are strongly activating and ortho-, para-directing. The carboxylic acid (-COOH) group is deactivating and meta-directing. youtube.com The powerful activating and directing influence of the three methoxy groups dominates the deactivating effect of the carboxyl group. The desired product, this compound, results from the addition of the nitro group at the C-2 position. This position is ortho to the C-3 methoxy group and para to the C-5 methoxy group, making it a highly favored site for electrophilic attack.

Alternative nitrating systems can also be employed, such as dinitrogen pentoxide (N₂O₅), which can be a very reactive nitrating agent, sometimes used in solvents like liquid sulfur dioxide. scispace.com The choice of agent and solvent can influence the reaction's selectivity and yield.

Electrophilic aromatic nitration can often lead to the formation of a mixture of regioisomers. google.com In the nitration of 3,4,5-trimethoxybenzoic acid, while the C-2 position is electronically favored, substitution at the C-6 position is also possible, which would yield 3,4,5-trimethoxy-6-nitrobenzoic acid (an identical molecule due to symmetry). However, other isomers, though less favored, could potentially form.

Controlling the formation of unwanted isomers requires precise management of reaction conditions such as temperature and the rate of addition of the nitrating agent. orgsyn.org Lower temperatures are generally preferred to enhance selectivity and minimize side reactions. orgsyn.org

After the reaction is complete, the separation of the desired 2-nitro isomer from any other isomers or unreacted starting material is essential. Purification is commonly achieved through methods such as recrystallization from a suitable solvent, like ethanol (B145695). google.com The differences in solubility and crystal lattice energy between the isomers allow for the isolation of the target compound in high purity. In cases where recrystallization is insufficient, chromatographic techniques may be employed.

Derivatization and Analog Synthesis from this compound

Once synthesized, this compound can serve as a versatile intermediate for the preparation of various derivatives and analogs. A common derivatization reaction is the esterification of the carboxylic acid group.

Esterification Reactions: Methyl Ester Synthesis and Characterization

The carboxylic acid functional group of this compound can be readily converted into an ester. The synthesis of the methyl ester, methyl 3,4,5-trimethoxy-2-nitrobenzoate, is a representative example of this transformation.

The most common method for this esterification is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, and heating the mixture to reflux. truman.edu The reaction is an equilibrium process, and using a large excess of the alcohol (methanol) helps to drive the equilibrium towards the formation of the ester product. truman.edu

The resulting product, methyl 3,4,5-trimethoxy-2-nitrobenzoate, is a valuable synthetic intermediate. chemimpex.com It is typically a white to pale yellow crystalline solid. thermofisher.com Its identity and purity are confirmed through various analytical techniques.

Table 2: Characterization Data for Methyl 3,4,5-trimethoxy-2-nitrobenzoate

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 5081-42-5 | thermofisher.comscbt.com |

| Molecular Formula | C₁₁H₁₃NO₇ | thermofisher.comscbt.com |

| Molecular Weight | 271.22 g/mol | scbt.com |

| Appearance | White to cream or pale yellow crystals/powder | thermofisher.com |

| Melting Point | 66-70°C | thermofisher.com |

| Spectroscopic Data | ¹H NMR and Mass Spectrometry data are available for structural confirmation. | chemicalbook.com |

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a primary site for modification, allowing for the creation of esters, amides, and other acid derivatives. These transformations are typically achieved through nucleophilic acyl substitution pathways.

Esterification: The conversion of the carboxylic acid to an ester is a common transformation. This is typically accomplished through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). The reaction is reversible, and to drive it towards the product, excess alcohol is often used or the water formed is removed. For instance, reacting this compound with methanol under acidic conditions yields methyl 2-nitro-3,4,5-trimethoxybenzoate. This methyl ester derivative is noted as a valuable intermediate in pharmaceutical and agrochemical research.

Amide Formation: The synthesis of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally inefficient. A common method involves first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting 3,4,5-trimethoxy-2-nitrobenzoyl chloride can then readily react with a primary or secondary amine to form the corresponding amide. Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) can facilitate the direct condensation of the carboxylic acid and an amine.

Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol (a benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the -COOH group to a -CH₂OH group, providing another route for synthesizing different classes of compounds.

Table 1: Key Transformations of the Carboxylic Acid Group

| Transformation | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Alcohol (e.g., CH₃OH), H₂SO₄ | Ester (-COOR) |

Nitro Group Reduction and Subsequent Amination Reactions

The aromatic nitro group is a versatile functional group primarily because it can be readily reduced to an amino group, which is a cornerstone for a vast range of further chemical modifications.

Reduction to Amine: The conversion of the nitro group (-NO₂) to a primary amine (-NH₂) is a pivotal reaction. Several methods are effective for this transformation. Catalytic hydrogenation is a widely used industrial method, employing catalysts such as palladium-on-carbon (Pd/C), Raney nickel, or platinum(IV) oxide with hydrogen gas. wikipedia.org This method is known for its high efficiency and clean reaction profile. researchgate.net For laboratory-scale synthesis, reduction using metals in acidic conditions, such as iron (Fe) in acetic acid or tin (Sn) in hydrochloric acid (HCl), is common. Another approach involves using hydrazine hydrate in the presence of a catalyst like Raney nickel, which can be effective for substituted nitrobenzoic acids. google.com The successful reduction of nitroarenes containing electron-donating methoxy groups to the corresponding anilines has been well-documented. researchgate.net

The product of this reduction is 2-amino-3,4,5-trimethoxybenzoic acid, a valuable anthranilic acid derivative.

Reactions of the Resulting Amine: The newly formed aromatic amine is a versatile precursor for numerous other compounds.

Diazotization: The amine can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. This diazonium salt is a highly useful intermediate that can be substituted by a wide variety of nucleophiles (e.g., -OH, -CN, -X where X is a halogen) in Sandmeyer-type reactions.

Acylation: The amine can react with acyl chlorides or anhydrides to form amides, a reaction often used in the synthesis of pharmaceuticals.

Alkoxy Group Modifications and Ether Cleavages

The three methoxy (-OCH₃) groups on the benzene ring can be selectively or fully cleaved to yield the corresponding phenol (hydroxy) groups. This transformation is important for altering the solubility and biological activity of the molecule.

Ether Cleavage: The cleavage of aryl methyl ethers typically requires harsh conditions using strong acids like hydrobromic acid (HBr) or hydriodic acid (HI). mdma.chwikipedia.org However, more selective reagents can be employed. Boron trihalides, particularly boron trichloride (BCl₃) and boron tribromide (BBr₃), are effective reagents for the demethylation of methoxy groups on aromatic rings. google.com The reaction conditions, such as temperature and stoichiometry of the boron halide, can sometimes be controlled to achieve selective cleavage of one methoxy group over others, depending on its position relative to other functional groups. google.com For example, studies on related dimethoxy-nitrobenzoic acids have shown that BCl₃ can preferentially remove a methyl group at specific positions. google.com Cleaving the methoxy groups on this compound would yield various hydroxylated nitrobenzoic acid derivatives.

Advanced Synthetic Approaches and Methodological Innovations

Modern synthetic chemistry focuses on improving efficiency, selectivity, and environmental sustainability. These principles are applied to the synthesis of this compound and its derivatives through catalytic strategies, microwave-assisted protocols, and optimized multi-step reaction sequences.

Catalytic Strategies in the Synthesis of this compound and its Derivatives

Catalysis is central to the efficient synthesis of the target molecule and its precursors.

Synthesis of the Precursor: The common precursor, 3,4,5-trimethoxybenzoic acid, is synthesized from gallic acid. The methylation of the three hydroxyl groups of gallic acid is often performed using a methylating agent like dimethyl sulfate or dimethyl carbonate in the presence of a base, which acts as a catalyst. google.comwikipedia.org The use of dimethyl carbonate is considered a "greener" alternative to the more toxic dimethyl sulfate. google.com

Nitration Step: The introduction of the nitro group onto the 3,4,5-trimethoxybenzoic acid ring is an electrophilic aromatic substitution reaction. This step is catalyzed by a strong acid, typically concentrated sulfuric acid, which reacts with nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. asianpubs.org

Catalytic Reduction: As discussed in section 2.2.3, the reduction of the nitro group to an amine is almost exclusively carried out using catalytic methods, most notably catalytic hydrogenation, which offers high yields and selectivity. wikipedia.orgresearchgate.net

Microwave-Assisted Synthetic Protocols for Analogues

Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology is particularly useful for synthesizing libraries of chemical analogues for research and drug discovery.

While specific microwave-assisted synthesis of this compound is not widely reported, the methodology has been successfully applied to the synthesis of analogues derived from similar building blocks. For example, microwave irradiation has been used to rapidly synthesize trimethoxycinnamic acid derivatives from asaronaldehyde in minutes, a significant time reduction from conventional methods. nih.gov Similarly, microwave technology has been employed to efficiently synthesize 3-amino-1,2,4-triazoles from various benzoic acids. mdpi.com These examples demonstrate the potential for microwave-assisted protocols to be developed for the transformation of this compound into its various derivatives, such as esters and amides, in a highly efficient manner.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for an Analogue

| Reaction Step | Method | Reaction Time | Yield |

|---|---|---|---|

| Asaronaldehyde to Cinnamic Acid nih.gov | Microwave | 4 min | 87% |

| Cinnamic Acid Reduction nih.gov | Microwave | 3 min | 88% |

| Esterification nih.gov | Microwave | 3 min | 94% |

Multi-Step Reaction Sequences and Yield Optimization

Step 1: Methylation of Gallic Acid: The synthesis begins with gallic acid (3,4,5-trihydroxybenzoic acid). This is converted to 3,4,5-trimethoxybenzoic acid. Optimization of this step involves the choice of methylating agent and reaction conditions. Using dimethyl carbonate with potassium carbonate as a catalyst in DMF at elevated temperatures can achieve yields of over 95%. google.com Purification of the resulting 3,4,5-trimethoxybenzoic acid is critical, and recrystallization techniques have been developed to increase the purity to over 99.75%. google.com

Step 2: Nitration: The purified 3,4,5-trimethoxybenzoic acid is then nitrated. Yield optimization for this electrophilic aromatic substitution reaction involves careful control of reaction parameters. Key variables include the temperature, the ratio of nitric acid to sulfuric acid, and the reaction time. rug.nl Maintaining a low temperature is crucial to prevent over-nitration or side reactions. The concentration of sulfuric acid also plays a significant role in the generation of the nitronium ion and can be adjusted to maximize the yield of the desired mono-nitro product. asianpubs.org Proper work-up procedures are necessary to isolate the this compound in high purity.

Green Chemistry Principles in the Synthesis of this compound

Environmentally Benign Oxidizing Agents and Catalysts

Traditional nitration methods for aromatic compounds often involve harsh and hazardous reagents like concentrated nitric and sulfuric acids, which can lead to the formation of significant acidic waste and undesirable byproducts. In the context of synthesizing this compound, a shift towards greener alternatives is essential.

One promising approach is the use of milder and more selective nitrating agents. Urea nitrate, for instance, has been demonstrated as an effective reagent for the nitration of various aromatic compounds. rasayanjournal.co.in This solid reagent is considered safer than concentrated nitric acid and the reactions can often be carried out under milder conditions, such as at room temperature, which enhances the safety profile of the synthesis. rasayanjournal.co.in The use of urea nitrate typically results in high yields of mono-nitro compounds with a simple aqueous workup, thus avoiding the need for organic solvents for extraction. rasayanjournal.co.in

Ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate ([bmim][HSO4]), have also emerged as green catalysts and reaction media for nitration reactions. These compounds can facilitate the in situ generation of nitric acid from milder sources like sodium nitrate (NaNO3), offering good yields and avoiding the use of strong, corrosive acids.

Solid acid catalysts represent another avenue for greener synthesis. Materials like nano-titania have been shown to be effective, reusable catalysts in related reactions, promoting solvent-free conditions and allowing for easy separation and recycling of the catalyst. ias.ac.in While not specifically documented for the synthesis of this compound, the principles of using such solid supports to facilitate cleaner reactions are broadly applicable.

The table below summarizes some environmentally benign oxidizing agents and catalysts that could be adapted for the synthesis of this compound, based on green chemistry approaches for nitrating aromatic compounds.

| Oxidizing Agent/Catalyst | Description | Potential Advantages in Synthesis |

| Urea Nitrate | A solid, stable, and milder nitrating agent. | Safer handling compared to concentrated nitric acid, milder reaction conditions, high yields of mono-nitro products, and simple aqueous workup. rasayanjournal.co.in |

| Ionic Liquids (e.g., [bmim][HSO4]) | Act as both catalyst and reaction medium. | Enables the use of milder nitrating agents like NaNO3, can be recyclable, and offers good product yields. |

| Solid Nano-Titania | A heterogeneous, reusable solid catalyst. | Facilitates solvent-free reaction conditions, allows for easy catalyst separation and reuse, and has a low environmental impact. ias.ac.in |

Solvent Selection and Waste Minimization in Synthetic Routes

The choice of solvent plays a significant role in the environmental impact of a chemical synthesis. Traditional syntheses of related compounds have often utilized halogenated solvents, which are now known to be environmentally persistent and toxic. Green chemistry principles advocate for the use of safer, renewable, and recyclable solvents, or ideally, solvent-free conditions.

For the synthesis of this compound and its precursors, greener solvent alternatives are being explored. For instance, in the synthesis of 3,4,5-trimethoxybenzaldehyde, a related compound, the use of solvents like toluene (B28343), xylene, or dimethylformamide (DMF) has been reported in processes designed to be more environmentally friendly by allowing for solvent recovery and recycling. google.com

A significant goal in green synthesis is the reduction of waste streams. Traditional nitration reactions often produce large volumes of acidic wastewater, which is challenging and costly to treat. google.com By employing alternative nitrating agents like urea nitrate, the workup process is simplified to an aqueous wash, minimizing the generation of hazardous waste. rasayanjournal.co.in

Furthermore, adopting solvent-free reaction conditions is a highly effective strategy for waste minimization. The use of solid catalysts, such as nano-titania, can enable reactions to proceed without a solvent, leading to a cleaner process with easier product isolation and catalyst recycling. ias.ac.in The development of such methodologies for the synthesis of this compound would represent a substantial advancement in its sustainable production.

The table below outlines key strategies for solvent selection and waste minimization applicable to the synthesis of this compound.

| Strategy | Description | Impact on Environmental Footprint |

| Use of Greener Solvents | Replacing hazardous solvents with safer alternatives like toluene, or glycerol-based solvents such as 1,2,3-Trimethoxypropane. rsc.org | Reduces toxicity and environmental persistence of solvents used in the process. |

| Solvent Recycling | Implementing procedures to recover and reuse solvents from the reaction mixture. | Minimizes solvent consumption and waste generation. google.com |

| Aqueous Workup | Designing reaction pathways that allow for product purification through simple water washes. | Eliminates the need for organic extraction solvents and reduces hazardous waste. rasayanjournal.co.in |

| Solvent-Free Synthesis | Utilizing solid-state reactions or catalysts that do not require a solvent medium. | Drastically reduces waste and simplifies product purification. ias.ac.in |

Reactivity Profiles and Mechanistic Investigations of 3,4,5 Trimethoxy 2 Nitrobenzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzoic Acid Core

The benzene (B151609) ring of 3,4,5-trimethoxy-2-nitrobenzoic acid is heavily substituted, leaving only the C6 position available for substitution. The reactivity of this position is governed by the cumulative electronic effects of the existing groups.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are heavily influenced by the substituents already present. In this compound:

Activating Groups : The three methoxy (B1213986) (-OCH₃) groups are strong activating groups. Through their positive resonance effect (+R), they donate electron density to the ring, particularly at the ortho and para positions, making the ring more nucleophilic and reactive towards electrophiles. libretexts.org

Deactivating Groups : The nitro (-NO₂) and carboxyl (-COOH) groups are strong deactivating groups. They withdraw electron density from the ring through both inductive (-I) and resonance (-R) effects, making the ring less reactive towards electrophiles. reddit.com

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.orgmasterorganicchemistry.com

In this compound, the powerful electron-withdrawing nitro group at the C2 position could potentially facilitate the displacement of an adjacent methoxy group (at C3) by a strong nucleophile. However, a methoxy group is not a conventional leaving group, and such a reaction would likely require forcing conditions. The presence of the carboxylate anion under basic conditions would further disfavor nucleophilic attack due to electrostatic repulsion.

Reactivity of the Carboxyl Group: Acid-Base Properties and Condensation Reactions

Acid-Base Properties

The carboxyl group imparts acidic properties to the molecule. The acidity of a substituted benzoic acid is influenced by the electronic effects of the other substituents. Electron-withdrawing groups increase acidity (lower pKa) by stabilizing the conjugate base (carboxylate anion), while electron-donating groups decrease acidity.

| Compound | pKa Value |

|---|---|

| Benzoic acid | 4.20 |

| 2-Nitrobenzoic acid | 2.16 wikipedia.org |

| 4-Nitrobenzoic acid | 3.44 |

| 3,4,5-Trimethoxybenzoic acid | ~4.3 (estimated) |

| This compound | <2.16 (expected) |

Condensation Reactions

Like other carboxylic acids, this compound can undergo various condensation reactions at the carboxyl group. These reactions typically involve the conversion of the hydroxyl part of the carboxyl group into a better leaving group.

Esterification : Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester.

Amide Formation : The carboxylic acid can be converted into an amide by reaction with an amine, usually requiring activation of the carboxyl group (e.g., by forming an acid chloride or using coupling agents).

Acid Chloride Formation : Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive acid chloride, which is a versatile intermediate for the synthesis of esters, amides, and other acyl derivatives.

Transformations Involving the Nitro Group: Reduction Pathways and Subsequent Derivatizations

The nitro group is a versatile functional group that can be transformed into several other functionalities, most notably through reduction.

Reduction Pathways

The reduction of aromatic nitro compounds is a fundamental reaction in organic synthesis. wikipedia.org The most common transformation is the reduction of the nitro group to a primary amine (-NH₂), yielding 2-amino-3,4,5-trimethoxybenzoic acid. A variety of reagents can accomplish this. masterorganicchemistry.comcommonorganicchemistry.com

| Reagent/Method | Typical Conditions | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Amine (-NH₂) |

| Dissolving Metal Reduction | Fe, Sn, or Zn in acidic medium (e.g., HCl) | Amine (-NH₂) |

| Sodium Dithionite | Na₂S₂O₄ in aqueous solution | Amine (-NH₂) |

| Tin(II) Chloride | SnCl₂ in ethanol (B145695) or HCl | Amine (-NH₂) |

Under controlled conditions, partial reduction to intermediate oxidation states like the nitroso (-NO) or hydroxylamino (-NHOH) compounds is also possible, although the complete reduction to the amine is the most common outcome. wikipedia.org

Subsequent Derivatizations

The resulting product, 2-amino-3,4,5-trimethoxybenzoic acid (an anthranilic acid derivative), is a valuable synthetic intermediate. The newly introduced amino group can undergo a wide range of reactions:

Diazotization : Reaction with nitrous acid (HNO₂) at low temperatures converts the amino group into a diazonium salt (-N₂⁺). This group is an excellent leaving group and can be substituted by a variety of nucleophiles (e.g., -OH, -CN, -X via Sandmeyer reaction).

Acylation : The amino group can react with acid chlorides or anhydrides to form amides.

Alkylation : Reaction with alkyl halides can lead to the formation of secondary or tertiary amines.

Influence of Methoxy Substituents on Aromatic Reactivity and Electronic Effects

The three methoxy groups at positions 3, 4, and 5 profoundly influence the electronic properties and reactivity of the aromatic ring. A methoxy group exhibits a dual electronic effect:

Inductive Effect (-I) : Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma bond framework. stackexchange.com

Resonance Effect (+R or +M) : The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, donating electron density to the ring. This effect is most pronounced at the ortho and para positions. stackexchange.comlibretexts.org

Reaction Mechanisms of Key Transformations

Studies on Nitration Mechanism and Regioselectivity

The title compound is synthesized by the electrophilic aromatic nitration of 3,4,5-trimethoxybenzoic acid. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comnumberanalytics.com

The mechanism proceeds in three steps:

Generation of Electrophile : Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion. youtube.com

Electrophilic Attack : The π-electrons of the electron-rich benzene ring of 3,4,5-trimethoxybenzoic acid attack the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. dntb.gov.ua

Deprotonation : A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring. masterorganicchemistry.com

The regioselectivity —the addition of the nitro group specifically at the C2 position—is a direct consequence of the directing effects of the substituents on the 3,4,5-trimethoxybenzoic acid precursor.

| Substituent | Position | Classification | Directs To |

|---|---|---|---|

| -COOH | C1 | Deactivating, Meta-Director | C3, C5 |

| -OCH₃ | C3 | Activating, Ortho, Para-Director | C2, C4, C6 |

| -OCH₃ | C4 | Activating, Ortho, Para-Director | C3, C5 |

| -OCH₃ | C5 | Activating, Ortho, Para-Director | C4, C6, C2 |

The positions C3, C4, and C5 are already substituted. The directing effects of the powerful activating methoxy groups at C3 and C5 strongly favor substitution at the C2 and C6 positions. The carboxyl group's meta-directing influence is much weaker than the ortho, para-directing influence of the methoxy groups. Therefore, nitration occurs at either C2 or C6, which are electronically equivalent. The final product is named this compound, with the nitro group placed at the C2 position by convention.

Mechanistic Insights into Decarboxylative Processes

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. While the decarboxylation of simple benzoic acids is difficult, the reaction is facilitated by the presence of an electron-withdrawing group at the ortho position. masterorganicchemistry.com The ortho-nitro group in this compound makes it susceptible to decarboxylation, often catalyzed by transition metals like copper. researchgate.net

The proposed mechanism for the copper-catalyzed decarboxylation of 2-nitrobenzoic acids involves the formation of a copper(I) or copper(II) benzoate (B1203000) complex. In this complex, the ortho-nitro group helps to stabilize the negative charge that develops on the ipso-carbon (the carbon attached to the carboxyl group) in the transition state as the C-C bond breaks. The reaction proceeds through an aryl-copper intermediate, which is then protonated by a solvent or other proton source to yield the decarboxylated product, 1,2,3-trimethoxy-4-nitrobenzene. researchgate.net

Pericyclic Reactions and Cycloadditions Involving Related Systems

While specific studies on the pericyclic reactions of this compound are not extensively documented, the reactivity of structurally related compounds provides significant insight into its potential behavior in such transformations. Pericyclic reactions, which involve a cyclic transition state, are a major class of reactions in organic chemistry. msu.edu Cycloaddition reactions, a subset of pericyclic reactions, are particularly relevant for systems containing nitro groups and activated aromatic rings. msu.edunumberanalytics.com

Research into related trimethoxyphenyl derivatives has shown their participation in [3+2] cycloaddition reactions. For instance, (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone has been used in reactions with 1-halo-1-nitroethenes. researchgate.net These reactions proceed with complete regioselectivity and high stereoselectivity, yielding 3,4-trans-2-methyl-3-(3,4,5-trimethoxyphenyl)-4-halo-4-nitroisoxazolidines as the primary products. researchgate.net This demonstrates the synthetic utility of the trimethoxyphenyl moiety in guiding stereochemical outcomes in cycloaddition processes.

Furthermore, the nitro group plays a crucial role in activating aromatic systems for dearomative cycloaddition reactions. nih.govresearchgate.net Electron-deficient nitro(hetero)arenes, such as 2-nitrobenzofurans, have been shown to undergo organocatalytic 1,3-dipolar cycloadditions with isatin (B1672199) imines. nih.gov This type of reaction, which falls under the category of Catalytic Asymmetric Dearomatization (CADA), allows for the synthesis of complex polycyclic compounds from simple aromatic precursors. nih.gov The electron-withdrawing nature of the nitro group reverses the typical reactivity of the aromatic system, making it an effective electrophile in these transformations. nih.gov Given the presence of both the electron-donating trimethoxy groups and the electron-withdrawing nitro group, this compound represents a system with complex electronic effects that could be exploited in similar cycloaddition strategies.

The table below summarizes representative cycloaddition reactions involving related nitro-aromatic and trimethoxyphenyl systems.

| Reaction Type | Reactants | Key Product(s) | Selectivity |

| [3+2] Cycloaddition | (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone + 1-halo-1-nitroethenes | 3,4-trans-2-methyl-3-(3,4,5-trimethoxyphenyl)-4-halo-4-nitroisoxazolidines | Full regioselectivity, high stereoselectivity researchgate.net |

| Asymmetric Dearomative [3+2] Cycloaddition | 2-Nitrobenzofurans + N-2,2,2-trifluoroethyl-substituted isatin imines | Spirocyclic compounds | High stereochemical efficiency nih.gov |

| [3+2] Cycloaddition | 3,3,3-tribromo-1-nitroprop-1-ene + Diarylnitrones | 3,4-cis-4,5-trans-4-nitroisoxazolidines | Full regio- and stereoselectivity nih.gov |

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks in Crystalline Forms

The crystalline forms of aromatic carboxylic acids are often dominated by robust hydrogen bonding motifs. A ubiquitous feature is the formation of centrosymmetric carboxylic acid homodimers via a pair of O-H···O hydrogen bonds, described by the graph set R²₂(8). nih.govnih.gov It is highly probable that this compound would exhibit this dimeric structure.

In addition to this primary interaction, the nitro group is a competent hydrogen bond acceptor. whiterose.ac.uk This allows for the formation of weaker C-H···O interactions with aromatic or methoxy C-H donors, which can link the primary homodimers into higher-dimensional networks, such as chains or sheets. researchgate.net In the case of related nitrobenzoic acids, the nitro groups are known to participate in linking molecules, sometimes involving solvent molecules like water. nih.gov The presence of three methoxy groups in this compound introduces additional potential for weak C-H···O hydrogen bonds, further stabilizing the crystal lattice. While the carboxylic acid group is the strongest hydrogen bond donor, the formation of intramolecular hydrogen bonds between the carboxylic acid proton and the ortho-nitro group is less favored in the solid state compared to the more stable intermolecular dimeric structure. quora.com

The following table presents typical geometric parameters for hydrogen bonds found in the crystal structures of related nitrobenzoic acids, which can be considered representative for this compound.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H (carboxyl) | H | O=C (carboxyl) | ~0.8-0.9 | ~1.7-1.9 | ~2.6-2.7 | ~170-180 |

| C-H (aromatic) | H | O-N (nitro) | ~0.9-1.0 | ~2.4-2.6 | ~3.3-3.5 | ~140-160 |

| N-H (amine) | H | O-N (nitro) | ~0.8-0.9 | ~2.1-2.3 | ~2.9-3.1 | ~160-170 |

| O-H (hydroxyl) | H | O-N (nitro) | ~0.8-0.9 | ~1.8-2.0 | ~2.7-2.9 | ~170-180 |

| Note: Data for N-H and O-H donors are from co-crystals of other nitrobenzoic acids with amine- and hydroxyl-containing compounds to illustrate the acceptor capability of the nitro group. researchgate.netnih.gov |

Charge-Transfer Complexation Studies

The electron-deficient nature of the nitro-substituted aromatic ring in this compound makes it a potential electron acceptor in the formation of charge-transfer (CT) complexes. nih.gov These complexes arise from the interaction between an electron donor and an electron acceptor, stabilized by a partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov The formation of such complexes is often accompanied by the appearance of a new, characteristic absorption band in the UV-visible spectrum. scienceopen.com

While specific charge-transfer studies on this compound are not prominent, research on other nitroaromatic compounds provides a framework for understanding its potential behavior. Nitroaromatics are classic electron acceptors used in CT complex formation with various π-electron donors like polycyclic aromatic hydrocarbons. nih.gov The stability of a CT complex can be quantified by its formation constant (K_CT), and the energy of the interaction is related to the ionization potential (IP) of the donor and the electron affinity (EA) of the acceptor. scienceopen.com The electron-donating trimethoxy groups on the benzoic acid ring would modulate the electron-accepting properties of the nitroaromatic system.

Below is a table showing representative data from a charge-transfer complex study involving an electron donor (Neostigmine, NSG) and a strong electron acceptor (DDQ), illustrating the types of parameters measured in such investigations.

| Parameter | Value | Significance |

| λ_max (CT band) | 460 nm | Wavelength of maximum absorption for the charge-transfer band |

| Formation Constant (K_CT) | 1.86 x 10⁴ L mol⁻¹ | Indicates the stability of the complex in solution |

| Molar Extinction Coefficient (ε_max) | 2.04 x 10⁴ L mol⁻¹ cm⁻¹ | Measure of the intensity of the CT absorption band |

| Ionization Potential (IP) of Donor | 9.086 eV | Energy required to remove an electron from the donor molecule |

| Data derived from a study on the Neostigmine-DDQ complex as a representative example. scienceopen.com |

A comprehensive and scientifically accurate article on the advanced spectroscopic characterization of this compound, as per the specified detailed outline, cannot be generated at this time.

A thorough search of scientific literature and chemical databases has revealed a significant lack of specific, published research findings for this particular compound. While spectroscopic data exists for related structures such as 3,4,5-trimethoxybenzoic acid and other isomers of nitrobenzoic acid, this information is not directly applicable to this compound.

The user's request demands a high standard of scientific accuracy, including detailed research findings, data tables, and specific interpretations for the target molecule. Generating such an article would require access to primary research data (¹H NMR, ¹³C NMR, 2D NMR, IR, and Raman spectra) that does not appear to be publicly available. Notably, major chemical suppliers classify this compound as a rare chemical and explicitly state that analytical data is not collected for it. sigmaaldrich.com

Fulfilling the request by extrapolating from related compounds would involve speculation and would not meet the strict criteria of being "scientifically accurate" and "focusing solely on the chemical Compound 'this compound'". Therefore, to uphold the required standards of quality and accuracy, the generation of this article is not possible without the necessary primary scientific data.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4,5 Trimethoxy 2 Nitrobenzoic Acid and Its Derivatives

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's chromophores.

Chromophore Analysis and Substituent Effects on Electronic Transitions

The UV-Vis spectrum of 3,4,5-Trimethoxy-2-nitrobenzoic acid is primarily determined by the electronic transitions within the substituted benzene (B151609) ring. The benzene ring itself exhibits characteristic π→π* transitions. However, the substituents—three methoxy (B1213986) groups (-OCH₃), a nitro group (-NO₂), and a carboxylic acid group (-COOH)—profoundly influence the position and intensity of these absorption bands.

The methoxy groups are auxochromes, meaning they are electron-donating groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption. They possess non-bonding electrons that can be delocalized into the aromatic π-system, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the π→π* transitions.

Conversely, the nitro group is a potent chromophore and a strong electron-withdrawing group. It extends the conjugation of the π-system and introduces n→π* transitions, which involve the excitation of a non-bonding electron from an oxygen atom of the nitro group to an anti-bonding π* orbital of the aromatic ring. These transitions are typically of lower intensity than π→π* transitions. The presence of both strong electron-donating (methoxy) and electron-withdrawing (nitro) groups on the same aromatic ring can lead to significant intramolecular charge transfer (ICT) character in the electronic transitions, often resulting in intense absorption bands at longer wavelengths.

The carboxylic acid group also acts as an electron-withdrawing group and can influence the electronic transitions. Its effect is generally less pronounced than that of the nitro group. Theoretical studies on similar molecules, such as para-nitrobenzoic acid, have investigated intramolecular charge transfer and n to π* transitions, providing a framework for understanding the electronic behavior of this compound.

Table 1: Expected Electronic Transitions and Influencing Factors for this compound

| Transition Type | Involved Orbitals | Contributing Moieties | Expected Wavelength Region | Substituent Effects |

| π→π | π bonding to π anti-bonding | Aromatic ring, C=O of carboxylic acid, NO₂ group | Shorter UV (around 200-300 nm) | Methoxy groups cause a bathochromic shift. Nitro and carboxylic acid groups modify the transition energy. |

| n→π | Non-bonding (n) to π anti-bonding | C=O of carboxylic acid, NO₂ group | Longer UV/Visible (around 300-400 nm) | Typically lower in intensity. Can be influenced by solvent polarity. |

| Intramolecular Charge Transfer (ICT) | Donor orbital (methoxy-rich ring) to acceptor orbital (nitro group) | Entire conjugated system | Longer UV/Visible | Strongly dependent on the electronic nature of substituents. |

Solvatochromic and Thermochromic Investigations

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This effect arises from differential solvation of the ground and excited electronic states of the solute molecule. For compounds with significant intramolecular charge transfer character, like this compound, the excited state is often more polar than the ground state. In such cases, polar solvents will stabilize the excited state more than the ground state, leading to a bathochromic shift (positive solvatochromism). Conversely, if the ground state is more polar, a hypsochromic shift (negative solvatochromism) may be observed in polar solvents. Studies on other nitroaromatic compounds have demonstrated significant solvatochromic effects, which are influenced by solute-solvent interactions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and for deducing its structure from the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₀H₁₁NO₇), the exact mass can be calculated and compared to the experimentally determined value to confirm its identity.

Table 2: Calculated Exact Mass of this compound

| Element | Number of Atoms | Atomic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 11 | 1.007825 | 11.086075 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 7 | 15.994915 | 111.964405 |

| Total Exact Mass | 257.053554 |

An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the elemental formula C₁₀H₁₁NO₇.

Fragmentation Pathways and Structural Information

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and deduce its structure. For this compound, several characteristic fragmentation pathways can be predicted based on the functional groups present.

A common fragmentation for carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da) or the entire COOH radical (45 Da). The nitro group can be lost as NO₂ (46 Da) or NO (30 Da). The methoxy groups can fragment through the loss of a methyl radical (CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da).

Studies on the mass spectrometry of related compounds, such as m-nitrobenzoic and 3,5-dinitrobenzoic acids, show intense signals for the deprotonated molecule [M-H]⁻ in negative ion mode. The fragmentation of nitro-fatty acids also reveals characteristic losses of NO₂⁻ or HNO₂.

Table 3: Plausible Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Interpretation |

| 257 | H₂O (18) | 239 | Loss of water (from carboxyl and adjacent nitro group) |

| 257 | NO₂ (46) | 211 | Loss of the nitro group |

| 257 | COOH (45) | 212 | Loss of the carboxylic acid radical |

| 257 | CH₃ (15) | 242 | Loss of a methyl radical from a methoxy group |

| 242 | CO (28) | 214 | Subsequent loss of carbon monoxide |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, the solid-state structures of numerous substituted benzoic acids have been determined. A common and highly predictable structural motif for carboxylic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxyl groups of two molecules. This robust hydrogen-bonding interaction is expected to be a dominant feature in the crystal packing of this compound.

Unit Cell Parameters and Space Group Determination

While crystallographic data for this compound is not publicly available, analysis of the closely related derivative, (E)-1-(3,4,5-trimethoxyphenyl)-2-nitroethene, provides valuable structural information. This derivative serves as a useful proxy for understanding the crystallographic characteristics of compounds bearing the 3,4,5-trimethoxyphenyl moiety.

The crystal structure of (E)-1-(3,4,5-trimethoxyphenyl)-2-nitroethene was determined by X-ray diffraction. The analysis revealed that the compound crystallizes in the monoclinic system with the space group P21/c. researchgate.net This space group indicates a centrosymmetric crystal structure. The asymmetric unit of this compound contains two distinct molecules. The detailed unit cell parameters are presented in the interactive data table below.

Unit Cell Parameters for (E)-1-(3,4,5-trimethoxyphenyl)-2-nitroethene researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.429(2) |

| b (Å) | 9.828(3) |

| c (Å) | 32.766(2) |

| α (°) | 90 |

| β (°) | 95.65(2) |

| γ (°) | 90 |

| Volume (ų) | 2381(1) |

| Z (molecules/unit cell) | 8 |

Analysis of Crystal Packing and Intermolecular Contacts (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. crystalexplorer.netiucr.orgnih.gov This method involves partitioning the crystal space into regions where the electron density of a promolecule dominates over the procrystal. crystalexplorer.net The resulting surface can be mapped with various properties, such as d_norm (a normalized contact distance), to highlight different types of intermolecular contacts.

For a molecule like this compound, one would anticipate a variety of intermolecular interactions contributing to the crystal packing. These would include:

Hydrogen Bonds: Strong O-H···O hydrogen bonds are expected to form between the carboxylic acid groups of neighboring molecules, likely leading to the formation of centrosymmetric dimers.

Nitro Group Interactions: The nitro group can participate in C-H···O and other weak interactions.

Methoxy Group Contacts: The methoxy groups can also be involved in weak C-H···O interactions.

π-π Stacking: Interactions between the aromatic rings could also play a role in stabilizing the crystal structure.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC) is a robust method for the analysis of this compound. A reverse-phase (RP) HPLC method has been established for its separation and purity assessment. sielc.comsielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com Furthermore, HPLC is frequently employed to monitor the progress of chemical reactions, ensuring product quality and optimizing reaction yields during the synthesis of related nitrobenzoic acids. google.comekb.eg

An example of a suitable HPLC method is detailed in the interactive table below.

HPLC Method for this compound sielc.com

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Mode | Reverse Phase (RP) |

| Notes | For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of benzoic acids, a derivatization step is typically required prior to GC-MS analysis. nih.govtcichemicals.com The most common approach is trimethylsilylation, where active hydrogen atoms in functional groups like carboxylic acids (-COOH) and hydroxyls (-OH) are replaced with a trimethylsilyl (B98337) (TMS) group. tcichemicals.comresearchgate.net This process increases the volatility and thermal stability of the analyte.

The resulting TMS derivative of this compound can be readily separated by gas chromatography and identified by its characteristic mass spectrum. nih.govnist.gov The mass spectrometer provides information on the molecular weight and fragmentation pattern of the derivative, allowing for unambiguous identification and quantification. This method is highly sensitive and specific, making it suitable for purity assessment and the identification of trace impurities. nih.gov

Computational Chemistry and Theoretical Studies on 3,4,5 Trimethoxy 2 Nitrobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution, molecular geometry, and energy of a system.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying medium to large-sized molecules. orientjchem.orgnih.gov For a molecule like 3,4,5-Trimethoxy-2-nitrobenzoic acid, DFT calculations, often using a hybrid functional such as B3LYP combined with a basis set like 6-311++G(d,p), are employed to perform geometry optimization. orientjchem.orguantwerpen.be This process systematically alters the molecule's geometry to find the lowest energy arrangement of atoms, known as the ground state structure.

The optimization yields precise data on bond lengths, bond angles, and dihedral (torsional) angles that define the molecule's three-dimensional shape. For this compound, key parameters would include the geometries of the benzene (B151609) ring, the carboxylic acid group (-COOH), the nitro group (-NO₂), and the three methoxy (B1213986) groups (-OCH₃), as well as their relative orientations. The planarity of the benzene ring and the orientation of the bulky ortho-substituted nitro and carboxyl groups are of particular interest, as steric hindrance can cause these groups to rotate out of the ring's plane. stackexchange.com

Interactive Table: Predicted Geometrical Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | C(carboxyl) | O(carbonyl) | - | - | ~1.21 Å |

| C(carboxyl) | O(hydroxyl) | - | - | ~1.32 Å | |

| N(nitro) | O(nitro) | - | - | ~1.22 Å | |

| C(ring) | C(carboxyl) | - | - | ~1.50 Å | |

| C(ring) | N(nitro) | - | - | ~1.48 Å | |

| Bond Angle (°) | C(ring) | C(carboxyl) | O(carbonyl) | - | ~124° |

| C(ring) | C(carboxyl) | O(hydroxyl) | - | ~115° | |

| O(nitro) | N(nitro) | O(nitro) | - | ~125° | |

| Dihedral Angle (°) | C2(ring) | C1(ring) | C(carboxyl) | O(carbonyl) | Variable |

| C1(ring) | C2(ring) | N(nitro) | O(nitro) | Variable |

Note: These values are illustrative and represent typical results expected from DFT/B3LYP calculations based on similar substituted nitrobenzoic acids. The dihedral angles are particularly sensitive to steric effects and intermolecular interactions.

Once the optimized geometry is obtained, it can be used to predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. scielo.org.zaresearchgate.net Theoretical predictions for this compound would estimate the chemical shifts for the aromatic proton, the methoxy protons, and the distinct carbon atoms in the molecule. These calculated shifts are typically benchmarked against a reference compound like Tetramethylsilane (TMS).

IR Spectroscopy: Theoretical vibrational analysis involves calculating the harmonic frequencies corresponding to the normal modes of vibration of the molecule. orientjchem.org The resulting infrared (IR) spectrum can be visualized to identify key functional groups. For this compound, characteristic vibrational modes would include the O-H stretch and C=O stretch of the carboxylic acid group, the asymmetric and symmetric N-O stretches of the nitro group, C-O stretches of the methoxy groups, and various C-H and C-C vibrations of the aromatic ring. scielo.org.za Calculated frequencies are often multiplied by a scaling factor to correct for anharmonicity and to improve agreement with experimental spectra.

UV-Vis Spectroscopy: Electronic transitions and absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.za This method calculates the excitation energies from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. For this compound, the predicted transitions would likely be dominated by π → π* transitions within the conjugated aromatic system.

Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry for understanding chemical reactivity. researchgate.netnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. The energy and location of the HOMO are associated with the molecule's ability to undergo electrophilic attack.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. The energy and location of the LUMO indicate the molecule's susceptibility to nucleophilic attack.

The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE) . This gap is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. wikipedia.org A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. researchgate.netnih.gov For this compound, the electron-withdrawing nitro group and electron-donating methoxy groups would significantly influence the energies and spatial distributions of the HOMO and LUMO, with the HOMO likely localized more on the methoxy-substituted ring and the LUMO influenced by the nitro and carboxyl groups.

Interactive Table: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Implication |

| E(HOMO) | -6.5 to -7.5 | Electron-donating ability |

| E(LUMO) | -2.0 to -3.0 | Electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | 4.0 to 5.0 | Chemical reactivity and stability |

Note: These are estimated energy ranges based on DFT calculations for similar aromatic compounds. Lower ΔE values correlate with higher reactivity.

Conformational Analysis and Potential Energy Surface Mapping

For flexible molecules, multiple spatial arrangements, or conformations, are possible due to rotation around single bonds. Conformational analysis of this compound would involve mapping the potential energy surface by systematically rotating key dihedral angles. The most critical rotations would be around the C-COOH and C-NO₂ bonds, as steric hindrance between these adjacent bulky groups will significantly impact the molecule's preferred shape. stackexchange.com This analysis helps identify the most stable conformer (the global energy minimum) as well as other low-energy local minima, which may co-exist in equilibrium.

Intermolecular Interactions and Supramolecular Assembly Simulation

Computational methods can also simulate how individual molecules interact to form larger structures, a process known as supramolecular assembly. These simulations are crucial for understanding the properties of the compound in its solid state, such as its crystal structure and packing.

In the solid state, the arrangement of this compound molecules would be governed by a network of intermolecular forces.

Hydrogen Bonding: The most significant of these interactions is hydrogen bonding. Like many carboxylic acids, it is strongly predicted that this compound would form a centrosymmetric dimer, where the carboxyl groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds. quora.com Weaker C-H···O hydrogen bonds involving the methoxy groups or the nitro group may also play a role in stabilizing the crystal lattice.

Simulation of Crystal Packing and Lattice Energies

The arrangement of molecules in a crystalline solid is governed by a delicate balance of intermolecular forces. Computational methods are pivotal in predicting and analyzing these packing arrangements and in calculating the lattice energy, which is the energy released upon the formation of the crystal lattice from gaseous ions or molecules.

While a specific crystal structure prediction for this compound is not publicly documented, studies on other substituted nitrobenzoic acids provide a robust framework for understanding its likely solid-state architecture. chemrxiv.orgchemrxiv.orgresearchgate.net The primary intermolecular interaction is expected to be the formation of hydrogen-bonded dimers through the carboxylic acid groups, a common and highly stable motif in benzoic acid derivatives. nih.gov

The steric hindrance and electronic effects of the multiple substituents will significantly influence the molecular conformation and the efficiency of crystal packing. The interplay between the electron-withdrawing nitro group and the electron-donating methoxy groups can lead to specific electrostatic interactions that guide the assembly of molecules in the crystal. Computational studies on related systems often employ methods like Density Functional Theory (DFT) with dispersion corrections to accurately model these weak interactions. mdpi.com

Lattice energy calculations for analogous compounds, such as the isomers of 2'-(nitrobenzoyloxy)acetophenone, have been performed to compare the stability of different packing arrangements. researchgate.net These calculations typically partition the total lattice energy into Coulombic, polarization, dispersion, and repulsion components, providing a detailed picture of the forces at play. For this compound, the significant dipole moment arising from the polar nitro and carboxyl groups is expected to lead to a substantial Coulombic contribution to the lattice energy.

| Interaction Type | Functional Groups Involved | Expected Energetic Contribution | Relevant Studies on Analogues |

|---|---|---|---|

| Hydrogen Bonding (Dimer) | Carboxylic acid (-COOH) | Strong, Primary Stabilizing Force | nih.gov |

| Weak C-H···O Hydrogen Bonds | Aromatic C-H, Methoxy C-H, Nitro O, Carboxyl O | Moderate, Directional | nih.gov |

| π-π Stacking | Benzene Ring | Variable, Dependent on Packing | mdpi.com |

| Dipole-Dipole Interactions | -NO2, -COOH, -OCH3 | Significant Coulombic Contribution | researchgate.net |

Thermochemical Calculations and Energetic Stability

Thermochemical calculations are essential for quantifying the energetic stability of a molecule. The standard enthalpy of formation (ΔHf°) is a key parameter that indicates the energy released or absorbed upon the formation of a compound from its constituent elements in their standard states.

A study on the closely related compound, 3,4,5-trimethoxyphenol, combined experimental measurements with DFT calculations (using the B3LYP functional) to determine its enthalpy of formation. researchgate.net The gaseous phase standard molar enthalpy of formation was derived, and the good agreement between experimental and calculated values underscores the reliability of modern computational approaches. For this compound, a similar computational strategy would be expected to yield accurate thermochemical data.

The presence of the nitro group generally increases the energetic content of a molecule, often leading to a less negative or even positive enthalpy of formation compared to non-nitrated analogues. This is due to the energetically unfavorable N-O bonds. nih.gov The energetic stability of this compound will be a balance between the stabilizing effect of the aromatic ring and the destabilizing effect of the nitro group, modulated by the electronic contributions of the methoxy and carboxylic acid groups.

| Compound | Property | Value (kJ·mol⁻¹) | Method |

|---|---|---|---|

| 3,4,5-Trimethoxyphenol (gas) | ΔHf° | -518.1 ± 3.6 | Experimental/Calculated researchgate.net |

| 6-Nitro-2-benzoxazolinone (gas) | ΔHf° | -10.9 ± 3.6 (increment from parent) | Experimental/Calculated nih.gov |

| This compound (gas) | ΔHf° | Estimated to be less negative than the non-nitrated analogue | Inference |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states.

For this compound, a key reaction pathway of interest is its synthesis, which would likely involve the nitration of 3,4,5-trimethoxybenzoic acid. DFT studies on the nitration of benzene and nitrobenzene (B124822) have provided detailed mechanistic insights into this class of electrophilic aromatic substitution reactions. researchgate.neteurjchem.com These studies typically identify a two-step mechanism involving the formation of a cationic intermediate (a sigma complex). The electrophilic attack of the nitronium ion (NO₂⁺) on the aromatic ring is the rate-determining step. researchgate.net For 3,4,5-trimethoxybenzoic acid, the positions of the methoxy and carboxylic acid groups will direct the incoming nitro group, and computational analysis of the transition states for attack at different positions could predict the regioselectivity of the reaction.